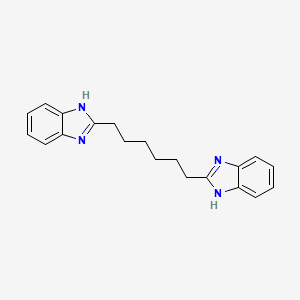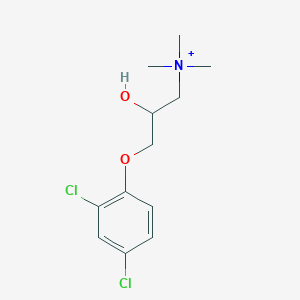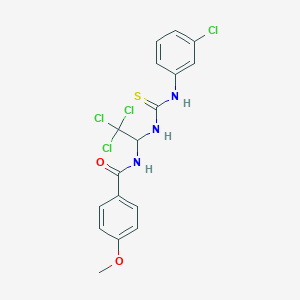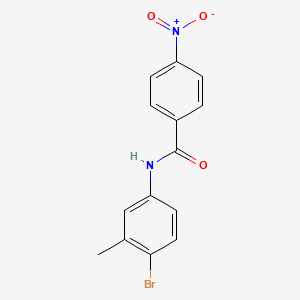
1,6-Bis(benzimidazol-2-yl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. This particular compound is characterized by the presence of two benzimidazole units connected by a hexyl chain. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of Benzimidazole Units: The benzimidazole units can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, o-phenylenediamine can react with formic acid to produce benzimidazole.
Linking the Benzimidazole Units: The two benzimidazole units are linked by a hexyl chain through a nucleophilic substitution reaction. This involves the reaction of a benzimidazole derivative with a hexyl halide (e.g., hexyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen atoms or the hexyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hexyl bromide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole units.
Reduction: Reduced forms of the benzimidazole units.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. It may also inhibit specific enzymes, leading to the disruption of metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions of the benzimidazole ring.
Uniqueness
2-[6-(1H-1,3-BENZODIAZOL-2-YL)HEXYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of two benzimidazole units connected by a hexyl chain. This structure imparts specific properties, such as increased lipophilicity and potential for interactions with multiple molecular targets simultaneously.
Eigenschaften
Molekularformel |
C20H22N4 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-[6-(1H-benzimidazol-2-yl)hexyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H22N4/c1(3-13-19-21-15-9-5-6-10-16(15)22-19)2-4-14-20-23-17-11-7-8-12-18(17)24-20/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
KVDIHIFDFVNDIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCCC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)
![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)
![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)



